1-(4-Chloro-2-ethylphenyl)propan-1-one
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Overview
Description
1-(4-Chloro-2-ethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO. It is a ketone derivative characterized by the presence of a chloro and ethyl group attached to a phenyl ring, which is further connected to a propanone moiety.
Preparation Methods
The synthesis of 1-(4-Chloro-2-ethylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chloro-2-ethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
1-(4-Chloro-2-ethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
These reactions often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of the reducing agent .
Scientific Research Applications
1-(4-Chloro-2-ethylphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies related to enzyme inhibition or as a model compound in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-ethylphenyl)propan-1-one depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically, the compound may act as an inhibitor or modulator of specific biological processes .
Comparison with Similar Compounds
1-(4-Chloro-2-ethylphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP): A cathinone derivative with psychoactive properties.
1-(4-Methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC): Another cathinone derivative with different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications in research and industry .
Properties
Molecular Formula |
C11H13ClO |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-(4-chloro-2-ethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H13ClO/c1-3-8-7-9(12)5-6-10(8)11(13)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
QKXQTOUIHRVAPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)C(=O)CC |
Origin of Product |
United States |
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